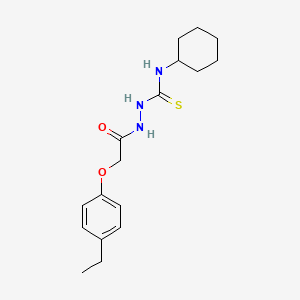

N-((1-(2-甲氧基乙基)哌啶-4-基)甲基)-2-(4-甲氧基苯基)乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

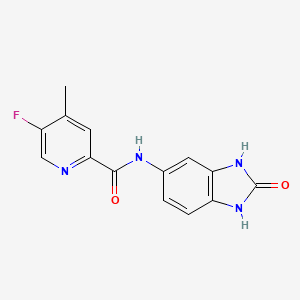

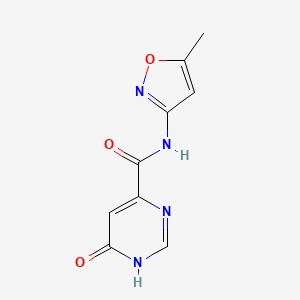

The compound "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their diverse pharmacological activities and are commonly used in medicinal chemistry for drug development. The compound appears to be a derivative of piperidine, a six-membered heterocyclic amine, which is often used as a building block in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies, including the condensation of amines with sulfonyl chlorides. For instance, the synthesis of "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" involves the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride in the presence of a base such as triethylamine . Similarly, the synthesis of "N-aryl/aralkyl substitued-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide" derivatives is achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. X-ray crystallography studies of similar compounds, such as "1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" and "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol," reveal that the piperidine ring typically adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron . These structural features are likely to be present in the compound under analysis.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including rearrangements, esterification, and catalytic reduction. For example, the rearrangement of N-phenylacetyl-2- and 4-pyridinesulfonamide 1-oxides in the presence of sodium hydroxide leads to the formation of α-phenyl-2- and 4-pyridineacetic acid 1-oxides . These reactions are indicative of the reactivity of the sulfonamide group and its derivatives, which could be relevant to the compound being analyzed.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by the substituents attached to the piperidine ring and the sulfonyl group. For instance, the introduction of a fluorophore, as seen in the derivatization reagent "2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate," allows for sensitive detection in liquid chromatography . The presence of electron-donating or withdrawing groups can also affect the acidity of the amine, the solubility, and the overall reactivity of the compound. These properties would need to be characterized for "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide" through experimental studies.

科学研究应用

量子化学和分子动力学模拟研究

与 N-((1-(2-甲氧基乙基)哌啶-4-基)甲基)-2-(4-甲氧基苯基)乙磺酰胺密切相关的哌啶衍生物的研究涉及量子化学计算和分子动力学模拟。这些研究旨在预测此类化合物对金属腐蚀的抑制效率。通过全局反应性参数和结合能评估,这些研究为理解此类分子如何与金属表面相互作用奠定了基础,可能导致在腐蚀抑制技术中的应用 (Kaya 等,2016).

药理特性

另一项研究重点关注 N-((1-(2-甲氧基乙基)哌啶-4-基)甲基)-2-(4-甲氧基苯基)乙磺酰胺衍生物的合成和评估及其抗过敏特性。这些化合物在动物模型中对全身性过敏反应表现出有希望的活性,揭示了它们作为过敏治疗新治疗剂的潜力 (Shigenaga 等,1993).

神经药理学应用

对 N-((1-(2-甲氧基乙基)哌啶-4-基)甲基)-2-(4-甲氧基苯基)乙磺酰胺衍生物的研究也已扩展到神经药理学领域。一项研究确定了对 5-HT6 受体具有高亲和力和选择性的化合物,这些化合物与认知增强以及阿尔茨海默病和精神分裂症的潜在治疗应用相关 (Hirst 等,2006).

治疗应用中的酶抑制

制备了一系列新型苯磺酰胺,包括 N-((1-(2-甲氧基乙基)哌啶-4-基)甲基)-2-(4-甲氧基苯基)乙磺酰胺衍生物,作为膜结合磷脂酶 A2 的抑制剂。这些化合物显示出有效的体外活性,并在动物模型中显着减小了心肌梗塞的大小,突出了它们在心脏病治疗干预中的潜力 (Oinuma 等,1991).

未来方向

Piperidine derivatives, such as this compound, play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and we can expect future advancements in the synthesis and application of piperidine derivatives.

属性

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O4S/c1-23-13-12-20-10-7-17(8-11-20)15-19-25(21,22)14-9-16-3-5-18(24-2)6-4-16/h3-6,17,19H,7-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDZHKOKNMOMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)CCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine](/img/structure/B2542567.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2542576.png)

![(2-Chlorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542579.png)

![(E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2542580.png)